molecular formula C5H9N B078910 2-Isocyanobutane CAS No. 14069-89-7

2-Isocyanobutane

Cat. No.: B078910
CAS No.: 14069-89-7
M. Wt: 83.13 g/mol
InChI Key: WMMGIBWFZLSMHE-UHFFFAOYSA-N
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Description

2-Isocyanobutane, also known as sec-butyl isocyanide, is an organic compound with the molecular formula C5H9N. It is a member of the isocyanide family, characterized by the presence of the isocyano group (-NC) attached to a butane backbone. This compound is known for its distinctive odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanobutane can be synthesized through several methods. One common synthetic route involves the reaction of N-sec-butylformamide with phosphorus trichloride and potassium tert-butoxide in pentane. The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isocyanobutane has several applications in scientific research:

Comparison with Similar Compounds

  • N-Butyl Isocyanide
  • tert-Butyl Isocyanide
  • Phenyl Isocyanide

Comparison: 2-Isocyanobutane is unique due to its specific structure, which imparts distinct reactivity compared to other isocyanides. For instance, N-Butyl Isocyanide has a linear structure, while this compound has a branched structure, leading to different steric and electronic properties. This uniqueness makes this compound a valuable compound in specific synthetic applications .

Properties

IUPAC Name

2-isocyanobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGIBWFZLSMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377745
Record name 2-isocyanobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14069-89-7
Record name 2-isocyanobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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